trans-2-(4-Fluorophenyl)vinylboronic acid is a versatile organic compound used in various scientific research applications. While the specific details of its synthesis might be proprietary information for certain companies, the general approach involves palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling or the Stille coupling, starting from readily available precursors like 4-fluorophenylethyne and pinacolborane. [, ]
trans-2-(4-Fluorophenyl)vinylboronic acid is an organic compound belonging to the class of vinylboronic acids. These molecules possess a carbon-carbon double bond (vinyl group) and a boron atom bonded to two hydroxyl groups (B(OH)2). In this specific case, the vinyl group is attached to a four-carbon aromatic ring (phenyl) with a fluorine atom substituted at the para position (fourth position relative to the vinyl group) [].
This compound is a valuable building block in organic synthesis, particularly for the formation of carbon-carbon bonds. Its significance lies in its ability to participate in Suzuki-Miyaura coupling reactions, a versatile method for constructing complex organic molecules with various applications in medicinal chemistry and materials science.
The key feature of trans-2-(4-Fluorophenyl)vinylboronic acid is its trans configuration around the carbon-carbon double bond. This means the phenyl group and the hydroxyl groups on the boron atom are positioned on opposite sides of the double bond, leading to a more stable and reactive molecule compared to the cis isomer [].
The presence of the fluorine atom on the phenyl ring introduces an electron-withdrawing effect. This slightly reduces the electron density on the vinyl group, potentially influencing its reactivity in certain coupling reactions [].
The primary application of trans-2-(4-Fluorophenyl)vinylboronic acid lies in Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction allows the formation of a carbon-carbon bond between the vinyl group of the boronic acid and a variety of organic halides (RX) or triflates (R-OTf).
A general representation of the Suzuki-Miyaura coupling reaction is:
R-X + trans-2-(4-Fluorophenyl)vinylboronic acid + 2 Base + Pd(0) catalyst --> R-CH=CH-PhF + X-B(OH)2 + Base•HX (Equation 1)
Where:
This reaction offers high functional group tolerance and regioselectivity, making it a powerful tool for organic synthesis. Researchers have employed trans-2-(4-Fluorophenyl)vinylboronic acid in the synthesis of various biologically active molecules, such as potential anti-cancer drugs and fluorescent probes [].
trans-2-(4-Fluorophenyl)vinylboronic acid itself does not possess any inherent biological activity. Its mechanism of action lies in its ability to participate in Suzuki-Miyaura coupling reactions, allowing for the incorporation of the fluorophenylvinyl group into complex organic molecules. These newly synthesized molecules may then exhibit various biological activities depending on their specific structure.
For instance, research has explored the use of trans-2-(4-Fluorophenyl)vinylboronic acid in the synthesis of potential anti-cancer drugs. The fluorophenylvinyl group, when incorporated into the drug molecule, might influence its interaction with target proteins or improve its pharmacokinetic properties [].
The reactivity of trans-2-(4-Fluorophenyl)vinylboronic acid is attributed to both its boronic acid functionality and the electron-withdrawing nature of the fluorine atom on the phenyl ring, which stabilizes negative charges during reaction mechanisms.
While specific biological activities for trans-2-(4-Fluorophenyl)vinylboronic acid are not extensively documented, boronic acids are known to exhibit various biological properties. They can interact with biological molecules such as enzymes and receptors due to their ability to form reversible covalent bonds with diols and other nucleophiles. This property has led to research into their use as inhibitors in enzymatic processes and potential therapeutic agents in medicinal chemistry .
Several methods have been developed for synthesizing trans-2-(4-Fluorophenyl)vinylboronic acid:
These methods highlight the versatility and adaptability required for synthesizing this compound in laboratory settings.
trans-2-(4-Fluorophenyl)vinylboronic acid finds applications in various fields:
Interaction studies involving trans-2-(4-Fluorophenyl)vinylboronic acid often focus on its reactivity with biological molecules. These studies typically explore how the compound interacts with enzymes or other proteins, assessing its potential as an inhibitor or modulator within biological systems. The reversible nature of boron interactions allows researchers to investigate these dynamics further, potentially leading to novel therapeutic applications .
When comparing trans-2-(4-Fluorophenyl)vinylboronic acid with other similar compounds, several key features highlight its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
trans-2-(Phenyl)vinylboronic acid | C₈H₉B | Lacks fluorine; generally less reactive than fluorinated derivatives. |
trans-3-(4-Fluorophenyl)vinylboronic acid | C₈H₉B | Different geometric configuration affecting reactivity patterns. |
4-Fluorophenylboronic acid | C₆H₅BFO₂ | Simpler structure; primarily used for cross-coupling without vinyl functionality. |
The presence of the fluorine atom on the phenyl ring in trans-2-(4-Fluorophenyl)vinylboronic acid enhances its electrophilicity and reactivity compared to non-fluorinated analogs, making it more valuable in synthetic applications.
The synthesis of trans-2-(4-Fluorophenyl)vinylboronic acid has been extensively studied through various transition metal-catalyzed methodologies, with particular emphasis on palladium and nickel-based systems [1] [2]. These synthetic approaches have demonstrated significant utility in providing efficient access to this important organoboron compound, which serves as a versatile building block in organic synthesis [3].
Palladium-catalyzed synthesis represents the most established methodology for preparing trans-2-(4-Fluorophenyl)vinylboronic acid [2] [4]. The primary synthetic route involves hydroboration of 4-fluorophenylacetylene with pinacolborane under palladium tetrakis(triphenylphosphine) catalysis [2]. This methodology typically achieves yields ranging from 70-85% with excellent trans-stereoselectivity [2].
The reaction mechanism proceeds through initial coordination of the alkyne to the palladium center, followed by syn-addition of the borane across the triple bond [5]. Critical reaction parameters include temperature control at 80-110°C and inert atmosphere conditions to prevent oxidative degradation of the boronic acid product [2] [6].
Table 1: Palladium-Catalyzed Synthesis Conditions and Yields
Catalyst System | Temperature (°C) | Yield (%) | Stereoselectivity | Reference |
---|---|---|---|---|
Palladium tetrakis(triphenylphosphine) / pinacolborane | 80-90 | 78-85 | >98% trans | [2] |
Palladium acetate / triphenylphosphine | 100-110 | 70-82 | >95% trans | [4] |
XPhos-Palladium second generation | 65-80 | 76-88 | >97% trans | [7] |
Alternative palladium-mediated approaches include Stille coupling methodologies employing transmetalation of 4-fluorostannanes with vinylboronic esters, achieving 65% yield with 98% stereoselectivity [2]. The use of palladium acetate in aqueous media without organic cosolvents has also been reported, utilizing tetrabutylammonium bromide as a phase transfer catalyst [4].
Recent developments have focused on optimizing catalyst loading and reaction conditions [8] [6]. The employment of second-generation XPhos-palladium precatalysts has demonstrated enhanced efficiency, requiring only 0.5 mol% catalyst loading while maintaining high yields and stereoselectivity [7]. These catalyst systems exhibit superior air-stability and operational convenience compared to traditional palladium sources [7].
Nickel catalysis has emerged as a cost-effective alternative to palladium-based methodologies for synthesizing trans-2-(4-Fluorophenyl)vinylboronic acid [9] [10] [11]. Nickel-catalyzed borylation reactions typically employ bis(1,5-cyclooctadiene)nickel as the metal source with appropriate phosphine or N-heterocyclic carbene ligands [11] [12].
The fundamental approach involves nickel-catalyzed borylation of 4-fluorophenyl halides or pseudo-halides using bis(pinacolato)diboron or tetrahydroxydiboron as boron sources [11] [13]. Reaction conditions typically require temperatures of 50-80°C in polar protic solvents such as ethanol [11].
Table 2: Nickel-Catalyzed Borylation Reaction Conditions
Nickel Source | Ligand System | Boron Reagent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Nickel dichloride bis(diphenylphosphinopropane) | Triphenylphosphine | Tetrahydroxydiboron | 50-80 | 82-88 | [11] |
Bis(1,5-cyclooctadiene)nickel | N-methylimidazoline carbene | Bis(pinacolato)diboron | 70 | 75-85 | [13] |
Nickel chloride | 1,8-diaminonaphthalene | Bis(catecholato)diboron | 60-80 | 71-89 | [14] |
The mechanism of nickel-catalyzed borylation involves oxidative addition of the aryl halide to nickel(0), followed by transmetalation with the diboron reagent and subsequent reductive elimination to form the carbon-boron bond [11] [15]. Critical factors affecting reaction efficiency include the choice of base, with cesium carbonate and diisopropylethylamine showing optimal performance [11] [13].
Nickel catalysis demonstrates particular advantages in functional group tolerance, successfully accommodating electron-withdrawing fluorine substituents without significant reduction in yield [11] [12]. The methodology also exhibits excellent regioselectivity for formation of the trans-vinyl isomer, with minimal formation of regioisomeric products [14] [16].
Solvent selection plays a crucial role in diboration-elimination sequences leading to trans-2-(4-Fluorophenyl)vinylboronic acid formation [17] [18]. Systematic studies have demonstrated that solvent polarity and coordinating ability significantly influence both reaction rate and product selectivity [17] [19].
Table 3: Solvent Effects on Diboration-Elimination Selectivity
Solvent | Polarity Index | Reaction Rate | Product Selectivity (trans:cis) | Yield (%) | Reference |
---|---|---|---|---|---|
Dichloromethane | 3.1 | Fast | 12:1:1 | 54 | [17] |
Toluene | 2.4 | Moderate | 12:1:1.5 | 79 | [17] |
Dimethoxyethane | 7.2 | Slow | 3:1:1 | 45 | [17] |
Acetonitrile | 5.8 | Fast | 2:1:1 | 38 | [17] |
Nonpolar solvents such as toluene and dichloromethane provide superior selectivity for trans-product formation compared to polar aprotic solvents [17] [18]. The enhanced selectivity in nonpolar media is attributed to reduced solvation of carbocationic intermediates, leading to more controlled elimination pathways [17].
Temperature optimization in diboration-elimination sequences reveals optimal conditions at 50-65°C for toluene-based systems [17] [18]. Higher temperatures result in decreased selectivity due to increased formation of regioisomeric elimination products [17]. The use of p-toluenesulfonic acid as the elimination promoter at 2 equivalents provides optimal conversion while maintaining high stereoselectivity [17] [18].
Platinum-catalyzed diboration systems demonstrate high sensitivity to solvent effects, with toluene providing superior performance compared to dimethylformamide [20] [21]. The contrasting solvent preferences between platinum and palladium systems highlight the importance of catalyst-specific optimization [21] [22].
The inherent instability of boronic acids under various reaction conditions necessitates the development of effective protecting group strategies for trans-2-(4-Fluorophenyl)vinylboronic acid [23] [24] [25]. Common protecting groups include pinacol esters, N-methyliminodiacetic acid derivatives, and 1,8-diaminonaphthalene complexes [24] [25] [26].
Table 4: Protecting Group Stability and Deprotection Conditions
Protecting Group | Stability Under Basic Conditions | Stability Under Acidic Conditions | Deprotection Method | Reference |
---|---|---|---|---|
Pinacol Ester | High | Moderate | Hydrolysis or fluoride | [25] |
N-methyliminodiacetic Acid | Very High | High | Aqueous base heating | [24] [26] |
1,8-Diaminonaphthalene | Very High | Very High | Acidic hydrolysis | [25] [26] |
Catechol Ester | Moderate | Low | Mild hydrolysis | [25] |
Pinacol esters represent the most commonly employed protecting group for trans-2-(4-Fluorophenyl)vinylboronic acid, offering excellent stability during column chromatography and moderate stability under basic conditions [25] [27]. The pinacol group can be readily introduced during synthesis through hydroboration with pinacolborane or through transesterification reactions [25].
N-methyliminodiacetic acid protecting groups provide exceptional stability under both basic and acidic conditions, making them particularly suitable for multistep synthetic sequences [24] [26]. The enhanced stability arises from nitrogen coordination to the boron center, reducing Lewis acidity and preventing hydrolysis [25] [26]. Deprotection requires heating in aqueous base at elevated temperatures [26].
Recent developments in photocleavable protecting groups based on 2-nitrobenzyl motifs offer temporal control over boronic acid release [28]. These systems enable light-induced deprotection under mild conditions, providing new opportunities for controlled boronic acid liberation in synthetic applications [28].